Allylbenzyldimethylsilane

Physical property comparison Volatility Thermal stability

Allylbenzyldimethylsilane (ABDMS) is a tertiary organosilane of molecular formula C₁₂H₁₈Si and molecular weight 190.36 g·mol⁻¹, characterized by a central silicon atom bearing one allyl, one benzyl, and two methyl substituents. Its IUPAC name is benzyl-dimethyl-prop-2-enylsilane.

Molecular Formula C12H18Si
Molecular Weight 190.36 g/mol
CAS No. 13617-38-4
Cat. No. B079362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylbenzyldimethylsilane
CAS13617-38-4
Molecular FormulaC12H18Si
Molecular Weight190.36 g/mol
Structural Identifiers
SMILESC[Si](C)(CC=C)CC1=CC=CC=C1
InChIInChI=1S/C12H18Si/c1-4-10-13(2,3)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3
InChIKeyMWHVQTOELUOXTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allylbenzyldimethylsilane (CAS 13617-38-4): Core Physicochemical and Structural Identity


Allylbenzyldimethylsilane (ABDMS) is a tertiary organosilane of molecular formula C₁₂H₁₈Si and molecular weight 190.36 g·mol⁻¹, characterized by a central silicon atom bearing one allyl, one benzyl, and two methyl substituents . Its IUPAC name is benzyl-dimethyl-prop-2-enylsilane. The compound is a colorless to pale-yellow liquid at ambient temperature with a predicted density of 0.9 ± 0.1 g·cm⁻³ and a measured value of 0.8888 g·cm⁻³ [1]. Its boiling point is reported as 83–84 °C at 5 Torr experimentally, while the predicted value at atmospheric pressure is 225.6 ± 9.0 °C [1]. ABDMS is typically sourced at purities ≥95% and is employed as a synthetic intermediate in organic and organosilicon chemistry .

Why Allylbenzyldimethylsilane Cannot Be Freely Substituted by In-Class Allylsilanes


Although allyltrimethylsilane, allyldimethylsilane, benzyldimethylsilane, diallyldimethylsilane, and allylphenyldimethylsilane belong to the same allylsilane family, their physicochemical and reactivity profiles diverge considerably. The presence of both an allyl and a benzyl group on the same silicon center in ABDMS imparts a distinct combination of elevated boiling point, high lipophilicity (ACD/LogP = 4.72), and a substantially reduced flash-point hazard relative to the lower-molecular-weight analogs [1]. Reactivity studies further demonstrate that even when ABDMS matches the nucleophilic performance of allyltrimethylsilane in benchmark Sakurai allylations, its chemoselectivity toward reagents such as nitrosyl chloride yields a different product class (pseudonitrosites vs. nitrosochlorides) [2][3]. Consequently, direct replacement without experimental validation risks altered reaction outcomes, safety incidents, or purification failures.

Allylbenzyldimethylsilane: Quantified Comparative Evidence vs. Closest Analogs


Boiling Point and Volatility: ABDMS Is the Least Volatile Among Common Allyldimethylsilanes

The predicted atmospheric boiling point of allylbenzyldimethylsilane (225.6 ± 9.0 °C) is substantially higher than that of allyltrimethylsilane (84.9 ± 9.0 °C), allyldimethylsilane (64.3 ± 9.0 °C), benzyldimethylsilane (173.3 ± 9.0 °C), and is comparable to allylphenyldimethylsilane (220 °C at 760 mmHg) . Experimentally, ABDMS distills at 83–84 °C at 5 Torr, indicating low volatility under reduced pressure . This translates to a boiling-point elevation of approximately 141 °C over allyltrimethylsilane and 161 °C over allyldimethylsilane, the two most commonly employed allylsilane reagents.

Physical property comparison Volatility Thermal stability

Flash-Point Safety Margin: ABDMS Presents a Meaningfully Lower Fire Hazard than Light Allylsilanes

The predicted flash point of allylbenzyldimethylsilane is 77.9 ± 14.7 °C, placing it in the combustible-liquid category, whereas allyltrimethylsilane (7.2 ± 0.0 °C), allyldimethylsilane (−28.9 ± 14.0 °C), diallyldimethylsilane (19–23 °C), and benzyldimethylsilane (54.9 ± 14.0 °C) all fall within the highly-flammable-liquid range . The flash point of ABDMS is approximately 71 °C higher than that of allyltrimethylsilane and 107 °C higher than that of allyldimethylsilane. Even compared with the aromatic analog allylphenyldimethylsilane (72.3 °C experimental), ABDMS provides a small additional safety buffer of approximately 5.6 °C .

Safety Flash point Handling and storage

Lipophilicity Differentiation: ABDMS Is the Most Hydrophobic Common Allyldimethylsilane

Allylbenzyldimethylsilane exhibits an ACD/LogP of 4.72, which is markedly higher than the values for its closest structural analogs: allyltrimethylsilane (ACD/LogP = 3.39), allyldimethylsilane (ACD/LogP = 2.62), benzyldimethylsilane (ACD/LogP = 3.46), and diallyldimethylsilane (LogP = 3.07–4.08) [1]. This represents a LogP increase of 1.33 units vs. allyltrimethylsilane and 2.10 units vs. allyldimethylsilane, corresponding to a greater than 20‑fold and greater than 125‑fold increase in octanol–water partition coefficient, respectively.

Lipophilicity LogP Phase transfer Extraction

Structural Dual Functionality: ABDMS Uniquely Enables Both Allylic and Benzylic Silicon Reactivity from a Single Center

ABDMS is distinguished from all commonly employed allylsilane building blocks by the simultaneous presence of an allyl (CH₂=CH–CH₂–) and a benzyl (Ph–CH₂–) substituent on the same dimethylsilane core. Allyltrimethylsilane carries only allyl and methyl groups, benzyldimethylsilane carries benzyl and hydride, and diallyldimethylsilane carries two allyl groups but no benzyl moiety [1]. This dual architecture allows ABDMS to engage in (i) electrophilic allyl-transfer reactions via the allyl-silicon bond, while (ii) the benzyl-silicon linkage can be activated under orthogonal conditions (e.g., Cu-catalyzed benzylation) for sequential functionalization without protection–deprotection steps [2]. The alkenylbenzyldimethylsilane subclass has been demonstrated to participate in copper(I)-promoted alkylation with unreactive alkyl halides in Et₂O/ethylene glycol at 70 °C, achieving coupling yields of 82 % in the presence of phosphite additive [2].

Synthetic versatility Functional handle Cross-coupling

Reactivity Equivalence in Benchmark Sakurai Allylation: No Sacrifice in Nucleophilic Performance

In a direct head-to-head comparison within a catalytic Sakurai allylation protocol (InCl₃ 0.1 equiv, TMSCl 5 equiv, CH₂Cl₂, room temperature), allylbenzyldimethylsilane underwent conjugate addition to 2-cyclohexen-1-one with “almost the same efficiency” as allyltrimethylsilane [1]. Under these conditions, allyltrimethylsilane furnished the 3-allylcyclohexanone product in isolated yields ranging from 52 % to 73 % depending on the Lewis-acid loading (Table 2). Although an exact isolated yield for ABDMS is not separately tabulated, the authors explicitly state that the yield was essentially indistinguishable from the allyltrimethylsilane baseline [1]. This contrasts with the well-documented reduced reactivity of allylphenyldimethylsilane in electrophilic substitutions, which is reported to be considerably less reactive than allyltrimethylsilane [2].

Sakurai reaction Allylation efficiency Catalytic reaction

Divergent Chemoselectivity with Nitrosyl Chloride: ABDMS Yields Pseudonitrosites, Not Nitrosochlorides

When treated with nitrosyl chloride (NOCl) or dinitrogen trioxide (N₂O₃), allylbenzyldimethylsilane yields pseudonitrosites as the primary products, whereas allyltrimethylsilane under identical conditions affords nitrosochlorides [1]. The structural assignment was confirmed by independent reduction of the adducts to the corresponding amines. This divergent chemoselectivity demonstrates that the benzyl substituent on silicon fundamentally alters the reaction pathway, likely through steric and electronic modulation of the intermediate β-silyl carbocation.

Chemoselectivity Nitrosyl chloride Mechanistic differentiation

Allylbenzyldimethylsilane: Evidence-Backed Application Scenarios for Informed Procurement


High-Temperature Solvent-Free Organosilicon Polymer Synthesis

The boiling point of ABDMS (225.6 ± 9.0 °C predicted, 83–84 °C at 5 Torr) makes it the least volatile allyldimethylsilane commonly available . This property is critical for melt-phase or solvent-free polymer modifications where allyltrimethylsilane (bp ~85 °C) would rapidly evaporate, causing stoichiometric control failure. ABDMS allows reactions at elevated temperatures (e.g., 120–160 °C) without substantial silane loss, enabling hydrosilylation-based cross-linking or chain-end functionalization of polyolefins and silicones.

Sequential Synthetic Routes Requiring Orthogonal Si–C Bond Activation

The dual allyl/benzyl architecture of ABDMS permits two sequential, chemoselective transformations at a single silicon center without intermediate functional-group manipulation [1]. For example, the allyl group can first undergo electrophilic Sakurai allylation (proceeding with efficiency equivalent to allyltrimethylsilane [2]), followed by Cu(I)-promoted benzylation of the residual Si–benzyl bond (isolated yields up to 82 % [1]). This step-economy advantage is not accessible with mono-functional analogs.

Reduced-Fire-Hazard Process Scale-Up and High-Throughput Experimentation

With a flash point of 77.9 ± 14.7 °C , ABDMS falls into the combustible-liquid classification (flash point >60 °C), whereas allyltrimethylsilane (7.2 °C) and allyldimethylsilane (−28.9 °C) are highly flammable . This safety margin may waive the need for explosion-proof rated equipment and refrigerated storage mandated for the lighter analogs, lowering infrastructure costs and simplifying SOPs in multi-user kilo-lab or pilot-plant settings.

Biphasic Catalysis and Extraction Processes Leveraging High LogP

ABDMS exhibits an ACD/LogP of 4.72, exceeding that of allyltrimethylsilane (3.39) and allyldimethylsilane (2.62) by 1.3–2.1 log units . This deep hydrophobicity facilitates quantitative partitioning into the organic phase during aqueous work-up, minimizing product loss to the aqueous layer and enabling efficient recovery. It is particularly suited for reactions where the silane reagent or its silylated byproducts must be cleanly separated from water-soluble catalysts or salts.

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